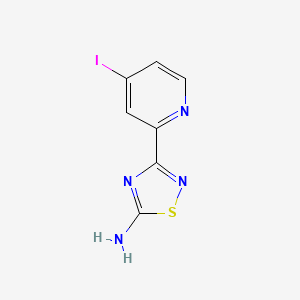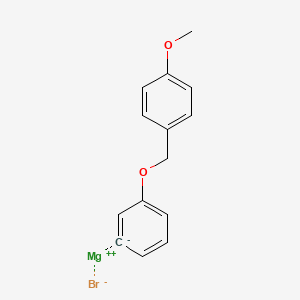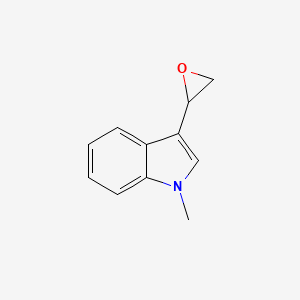![molecular formula C10H16O2 B12638373 Methyl [(3S,4S)-3,4-dimethylcyclopentylidene]acetate CAS No. 921210-52-8](/img/structure/B12638373.png)
Methyl [(3S,4S)-3,4-dimethylcyclopentylidene]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl [(3S,4S)-3,4-dimethylcyclopentylidene]acetate is an organic compound with a unique cyclopentylidene structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(3S,4S)-3,4-dimethylcyclopentylidene]acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of chiral catalysts to ensure the correct stereochemistry of the product. The reaction conditions often involve moderate temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl [(3S,4S)-3,4-dimethylcyclopentylidene]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted esters depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Methyl [(3S,4S)-3,4-dimethylcyclopentylidene]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and its interaction with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Methyl [(3S,4S)-3,4-dimethylcyclopentylidene]acetate involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl [(3S,4S)-3,4-dimethylcyclohexylidene]acetate
- Methyl [(3R,4R)-3,4-dimethylcyclopentylidene]acetate
- Methyl [(3S,4R)-3,4-dimethylcyclopentylidene]acetate
Uniqueness
Methyl [(3S,4S)-3,4-dimethylcyclopentylidene]acetate is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological systems. This stereochemistry can lead to different biological activities and chemical properties compared to its stereoisomers .
Eigenschaften
CAS-Nummer |
921210-52-8 |
|---|---|
Molekularformel |
C10H16O2 |
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
methyl 2-[(3S,4S)-3,4-dimethylcyclopentylidene]acetate |
InChI |
InChI=1S/C10H16O2/c1-7-4-9(5-8(7)2)6-10(11)12-3/h6-8H,4-5H2,1-3H3/t7-,8-/m0/s1 |
InChI-Schlüssel |
UYHUIPQFTGQJCG-YUMQZZPRSA-N |
Isomerische SMILES |
C[C@H]1CC(=CC(=O)OC)C[C@@H]1C |
Kanonische SMILES |
CC1CC(=CC(=O)OC)CC1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[3-(3,5-difluorobenzyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]methyl}benzoic acid](/img/structure/B12638297.png)
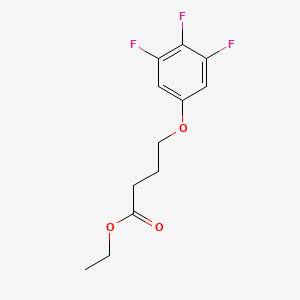



![2-Amino-5-{[(6-bromopyrazin-2-yl)amino]methyl}phenol](/img/structure/B12638326.png)
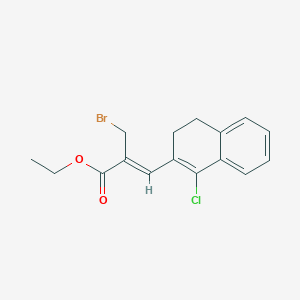
![2,4,6,10,12-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,4,7,9,11-hexaene](/img/structure/B12638341.png)
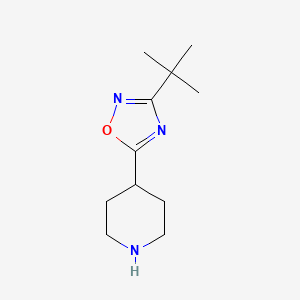
![Methyl 8-chloro-4-[3-(hydroxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12638355.png)
